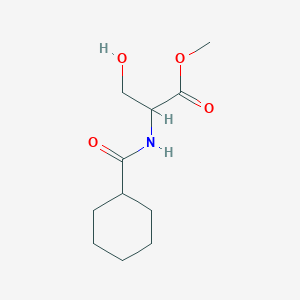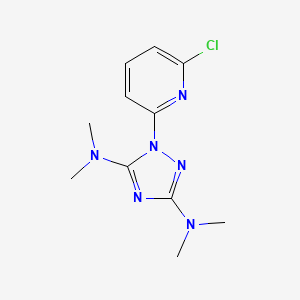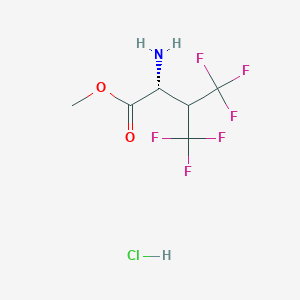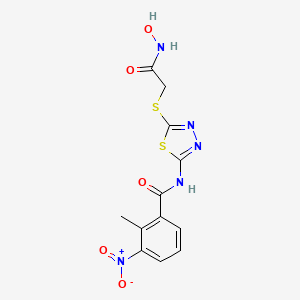
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, which is a common motif in medicinal chemistry. The triazole ring is known for its versatility and ability to interact with various biological targets. The methoxyphenyl and dimethylphenyl substituents on the triazole ring may influence the compound's binding affinity and selectivity towards different enzymes or receptors.
Synthesis Analysis
While the specific synthesis of "N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving condensation, cyclization, and substitution reactions. For instance, the synthesis of a related compound, "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide," involved starting with an aromatic amine and proceeding through a series of reactions including amination and cyclization to form the triazole ring . This suggests that the synthesis of the compound would likely follow a similar pathway, with specific adjustments to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substituents attached to the triazole ring can significantly affect the molecule's overall conformation and electronic distribution. For example, the crystal structure of a related compound, "3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide," was determined to belong to the monoclinic system, indicating that the spatial arrangement of atoms in these types of compounds can be quite complex . This complexity is likely to be present in the compound of interest as well.
Chemical Reactions Analysis
Triazole derivatives are known to participate in various chemical reactions, often serving as key intermediates in the synthesis of more complex molecules. They can undergo nucleophilic substitution reactions, as seen in the synthesis of "4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide," where a nucleophilic substitution reaction was a critical step . The triazole ring in the compound of interest may similarly react with nucleophiles, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, and stability, which are crucial for the compound's biological activity and pharmacokinetics. For example, the solubility and stability of the compound can influence its absorption and distribution in biological systems. The presence of methoxy and methyl groups in the compound of interest is likely to affect its lipophilicity, which in turn can impact its ability to cross cell membranes and reach its target sites within the body.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One area of research has focused on the synthesis of novel triazole derivatives, including compounds structurally related to N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with moderate to good effectiveness against various microorganisms (Bektaş et al., 2007).
Biological and Antioxidant Activity
Another study by Gilava et al. (2020) involved the synthesis of triazolopyrimidines, demonstrating their potential biological and antioxidant activities. This study underscores the versatility of triazole compounds in developing therapeutics with multiple beneficial properties (Gilava et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, aiming to create anti-inflammatory and analgesic agents. Their work highlights the triazole compound's role in inhibiting COX enzymes, indicating its potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Chiral Discrimination and Analytical Applications
In analytical chemistry, the triazole compound has been used for chiral discrimination, showcasing its utility in resolving enantiomers on specific stationary phases, as demonstrated by Bereznitski et al. (2002). This application is crucial in pharmaceutical analysis, where enantiomeric purity is essential (Bereznitski et al., 2002).
Electrocromic Properties and Material Science
Research on aromatic polyamides containing triazole units by Chang and Liou (2008) explored their electrochromic properties. These materials show promise for applications in electronic devices due to their good solubility, thermal stability, and reversible electrochromic behavior (Chang & Liou, 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-10-13(2)15(11-12)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLTRVRJBZKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)



![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)


![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)